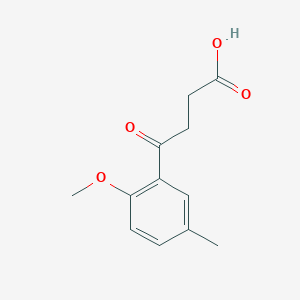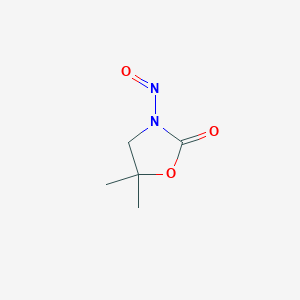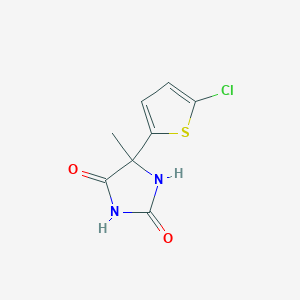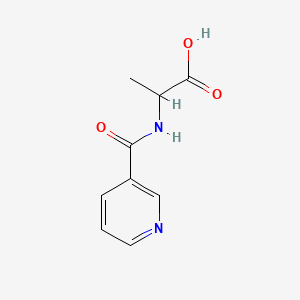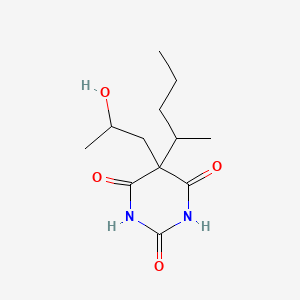
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid
Vue d'ensemble
Description
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid (HMBA) is an organic compound derived from barbituric acid. It is a white crystalline solid that is soluble in water, methanol, and ethanol. HMBA has a wide range of scientific applications and is used in various laboratory experiments. In particular, HMBA is used in the synthesis of a number of compounds, such as barbiturates, thiobarbiturates, and other derivatives. It has also been used in the synthesis of a number of pharmaceuticals, such as antiepileptic drugs, hypnotics, and sedatives.
Applications De Recherche Scientifique
Synthesis and Stereochemistry
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid and related compounds have been studied for their synthesis and stereochemistry. Carroll and Mitchell (1975) synthesized various optical isomers of this compound, establishing their absolute stereochemistry, which is essential for understanding their biological activity and interactions (Carroll & Mitchell, 1975).
Metabolic Fate
Waddell (1965) investigated the metabolic fate of secobarbital, a related compound, in humans and animals. They identified major metabolic products, including derivatives similar to 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid, which is crucial for understanding how these compounds are processed in the body (Waddell, 1965).
Potential Metabolites Synthesis
Talab et al. (1989) focused on synthesizing potential metabolites of compounds similar to 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid. Understanding these metabolites is vital for drug development and toxicity studies (Talab et al., 1989).
Solution Conformations
The solution conformations of similar barbituric acids were studied by Daves et al. (1975), providing insights into drug-receptor interactions which are fundamental for pharmacological studies (Daves et al., 1975).
Central Nervous System Effects
Hano et al. (1978) explored the effects of a compound structurally related to 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid on the central nervous system in animals, providing a basis for understanding its potential tranquilizing properties (Hano et al., 1978).
Acid-Base Equilibria
Smyth et al. (1970) conducted a polarographic and spectral investigation into the acid-base equilibria of thiobarbituric acids, which is essential for understanding the chemical properties and reactivity of similar barbituric acids (Smyth et al., 1970).
Anesthetic Potency and Acute Toxicity
Christensen and Lee (1973) investigated the anesthetic potency and acute toxicity of optically active disubstituted barbituric acids, providing insights into the safety and efficacy of compounds similar to 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid in medical applications (Christensen & Lee, 1973).
Structural Influence on Biological Activity
Fuhrman and Field (1943) studied the relationship between the chemical structure of barbituric acid derivatives and their inhibitory action on rat brain respiration in vitro. This research is crucial for understanding how structural variations in compounds like 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid can influence their biological effects (Fuhrman & Field, 1943).
Radioimmunoassay Reactivity
Budd et al. (1981) analyzed over 90 compounds similar to barbituric acid using radioimmunoassay (RIA), providing valuable data on the reactivity of these compounds, which is vital for drug testing and development (Budd et al., 1981).
Propriétés
IUPAC Name |
5-(2-hydroxypropyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-4-5-7(2)12(6-8(3)15)9(16)13-11(18)14-10(12)17/h7-8,15H,4-6H2,1-3H3,(H2,13,14,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAROGYCWPDCOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955429 | |
| Record name | 4,6-Dihydroxy-5-(2-hydroxypropyl)-5-(pentan-2-yl)pyrimidin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid | |
CAS RN |
33841-18-8 | |
| Record name | 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-289471 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289471 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dihydroxy-5-(2-hydroxypropyl)-5-(pentan-2-yl)pyrimidin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-HYDROXYPROPYL)-5-(1-METHYLBUTYL) BARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WTM4J036B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



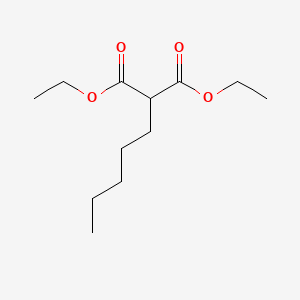
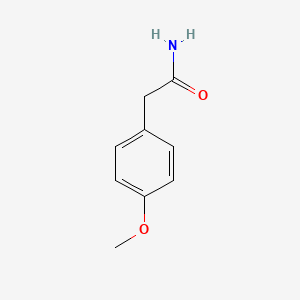
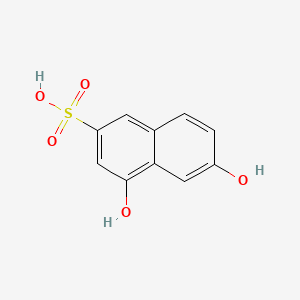
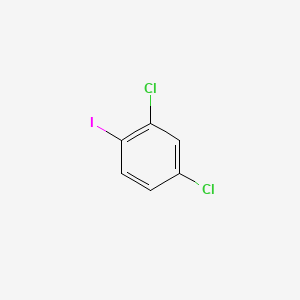
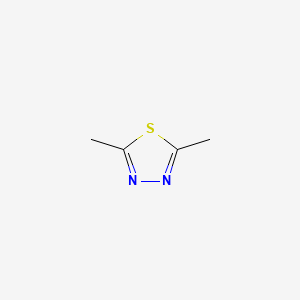
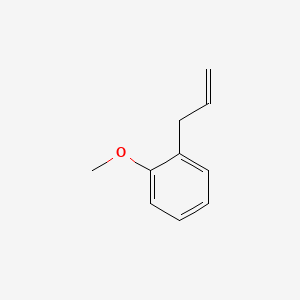
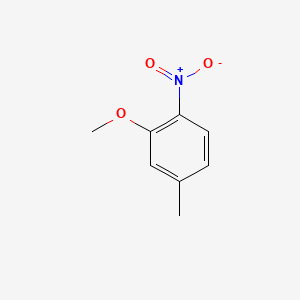
![2-(4-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1347120.png)

